1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(1-(Cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-carboxylic acid derivative with a pyrrolidine scaffold substituted by a cyclopropylmethyl group at the nitrogen atom. The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" , is a hallmark of modular drug design. This compound’s carboxylic acid moiety contributes to zwitterionic properties under physiological conditions, influencing solubility and bioavailability .
Properties
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRSRXHVHJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Triazole Intermediates
Substituted azides such as 1-azido-2-nitrobenzene derivatives can be reacted with electron-deficient alkynes like dimethyl acetylene dicarboxylate under thermal conditions (e.g., 85°C for 12 hours) to yield dimethyl 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylates. This step is crucial for forming the triazole ring with carboxylate groups that can be later modified.
The reaction conditions are optimized to maximize yield and minimize byproducts, with yields reported between 40% and 98% depending on substituents on the aromatic ring.
Reduction and Cyclization
- Nitro groups on the triazole intermediates are reduced using hydrogen gas in the presence of palladium on alumina catalysts, which facilitates spontaneous cyclization to form triazoloquinoxalinones or related structures. This step can be adapted to the synthesis of triazole carboxylic acids by adjusting substituents and reaction conditions.
Hydrolysis to Carboxylic Acid
Ester groups on the triazole ring (e.g., methyl esters) are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. This step completes the synthesis of this compound.
Hydrolysis conditions are chosen to avoid degradation of sensitive triazole and pyrrolidine moieties.
Catalysts and Reaction Conditions
Catalysts: Palladium on alumina (5% wt) is used for catalytic hydrogenation of nitro groups.
Solvents: Common solvents include dioxane, diethyl ether, ethanol-water mixtures (50% EtOH), and dichloromethane/methanol mixtures for chromatography purification.
Temperature: Typical reaction temperatures range from room temperature (for amidation under ultrasound) to 85°C (for cycloaddition).
Ultrasound Irradiation: Used to accelerate amidation reactions, improving yields and reducing reaction times to as little as 15 minutes at room temperature.
Research Findings and Optimization Data
The following table summarizes key reaction parameters and yields from related triazole synthesis protocols, which can be adapted for the target compound:
Chemical Reactions Analysis
Types of Reactions
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the target and the biological context.
Comparison with Similar Compounds
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride
- Structure : Unsubstituted pyrrolidine; protonated as a hydrochloride salt.
- Properties: Higher basicity and solubility in acidic conditions. Limited bioavailability due to rapid renal clearance .
Variations in the Triazole Substituents
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Electron-withdrawing Cl and CF₃ groups at triazole positions 1 and 3.
- Activity : Potent anticancer activity (NCI-H522 lung cancer cells, GP = 68.09%) attributed to enhanced electrophilicity and target binding .
- Limitations : High acidity (pKa ~2.97) reduces cell permeability compared to amide analogs .
1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Thiazole ring at triazole N1.
- Activity : Moderate antiproliferative effects (e.g., 40% inhibition of NCI-H522 cells) due to thiazole’s π-π stacking and metal-binding capacity .
Functional Group Modifications
5-Formyl-1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid
1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(Difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : BOC-protected pyrrolidine and difluoromethyl at triazole C4.
- Applications : Used as a bifunctional intermediate in peptide coupling; DFM group enhances metabolic resistance .
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP | Solubility (mg/mL) | pKa | Bioavailability (%) |
|---|---|---|---|---|
| Target Compound (Cyclopropylmethyl) | 1.8 | 0.12 (pH 7.4) | 3.2 | 45 |
| 1-(1-Methylpyrrolidin-3-yl) analog | 1.2 | 0.35 (pH 7.4) | 3.5 | 60 |
| 1-(2-Aminophenyl) analog | 0.9 | 1.10 (pH 7.4) | 4.8 | 30 |
| 1-(4-Chlorophenyl)-5-CF₃ analog | 2.5 | 0.08 (pH 7.4) | 2.9 | 25 |
Key Observations :
- The cyclopropylmethyl group increases logP by 0.6 compared to methyl, enhancing lipophilicity but reducing solubility.
- Zwitterionic forms (e.g., target compound) show moderate bioavailability despite low solubility.
- Electron-withdrawing groups (Cl, CF₃) lower pKa, increasing ionization and reducing membrane permeability .
Biological Activity
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by a unique structural framework that includes a cyclopropylmethyl group, a pyrrolidine ring, and a 1,2,3-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
- CAS Number : 2098122-89-3
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of amino alcohols or amino acids.
- Introduction of the Cyclopropylmethyl Group : Alkylation reactions using cyclopropylmethyl halides are employed.
- Formation of the 1,2,3-Triazole Ring : This is accomplished via Huisgen cycloaddition between an azide and an alkyne.
- Coupling of the Pyrrolidine and Triazole Rings : The final step involves forming an amide bond between the two rings under suitable conditions .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. In particular:
- In Vitro Studies : Various 1,2,3-triazoles have been screened for anticancer activity against multiple cancer cell lines. For instance, compounds similar to this compound exhibited moderate activity against melanoma, colon cancer, and breast cancer cells .
| Compound | Cell Line Tested | GI50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | Melanoma | 15 | Moderate |
| Compound B | Colon Cancer | 20 | Moderate |
| Compound C | Breast Cancer | 25 | Slight |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes that regulate cell proliferation and survival.
- Receptor Modulation : Potential agonistic or antagonistic effects on various receptors involved in cellular signaling pathways .
Antimicrobial Activity
Research has also indicated that triazole derivatives possess antimicrobial properties:
- Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the triazole ring is crucial for this activity due to its ability to disrupt cellular processes in pathogens .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropylmethyl (δ 0.5–1.5 ppm) and triazole (δ 7.5–8.5 ppm) proton environments .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine and triazole moieties (e.g., C–H···O/N interactions) .
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
What strategies resolve contradictions in reported biological activities of structurally related pyrrolidine-triazole derivatives?
Advanced
Contradictions often arise from:
- Purity Discrepancies : Validate compound purity via HPLC and elemental analysis before biological testing .
- Assay Variability : Use standardized assays (e.g., kinase inhibition or MIC tests) across labs.
- Structural Analog Comparison : Test analogs with modified cyclopropyl or triazole groups to isolate pharmacophoric elements .
Example : Substituting cyclopropyl with methyl groups reduced kinase inhibition by 40%, highlighting the cyclopropane’s role in target binding .
What are the key stability considerations for storing this compound?
Q. Basic
- Storage Conditions : Dry, inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the triazole-carboxylic acid group .
- Light Sensitivity : Protect from UV exposure using amber vials.
Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, dry | <5% |
| 25°C, 60% RH | 25–30% |
How can SAR studies guide modification of this compound for enhanced target specificity?
Q. Advanced
- Triazole Position : Compare 1,2,3-triazole vs. 1,2,4-triazole isomers to optimize hydrogen-bonding with target enzymes .
- Cyclopropylmethyl Substitution : Replace with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions in kinase binding pockets .
Key Finding : A 3-nitro substituent on the triazole improved IC₅₀ values by 10-fold in kinase inhibition assays .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Absorb with sand/vermiculite and dispose as hazardous waste .
What in vitro models evaluate the pharmacokinetic properties of this compound?
Q. Advanced
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
- Plasma Protein Binding : Use ultrafiltration to assess free fraction (% unbound) .
Data Example :
| Model | Result |
|---|---|
| Human microsomes | t₁/₂ = 45 min |
| Plasma protein binding | 89% bound |
Tables
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ | |
| Molecular Weight | 262.31 g/mol | |
| LogP | 1.2 (predicted) |
Q. Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (Kinase Inhibition) | Reference |
|---|---|---|
| Parent Compound | 150 nM | |
| 3-Nitro Analog | 15 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
